molecular formula C13H12O3 B11818727 5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde

5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde

Cat. No.: B11818727
M. Wt: 216.23 g/mol
InChI Key: DQRLOGIVPDSNOF-UHFFFAOYSA-N
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Description

5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a 2,4-dimethylphenoxy group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylphenol with furan-2-carbaldehyde under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The furan ring and the phenoxy group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 5-(2,4-Dimethylphenoxy)furan-2-carboxylic acid.

    Reduction: 5-(2,4-Dimethylphenoxy)furan-2-methanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Phenoxyfuran-2-carbaldehyde: Similar structure but lacks the dimethyl groups on the phenoxy ring.

    5-(2,4-Dichlorophenoxy)furan-2-carbaldehyde: Similar structure but with chlorine substituents instead of methyl groups.

    5-(2,4-Dimethylphenoxy)furan-2-methanol: Reduced form of the aldehyde.

Uniqueness

5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde is unique due to the presence of both the furan ring and the 2,4-dimethylphenoxy group, which can impart specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

5-(2,4-dimethylphenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C13H12O3/c1-9-3-5-12(10(2)7-9)16-13-6-4-11(8-14)15-13/h3-8H,1-2H3

InChI Key

DQRLOGIVPDSNOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=C(O2)C=O)C

Origin of Product

United States

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